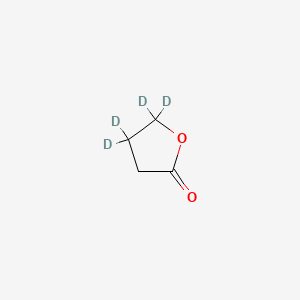
gamma-Butyrolactone-d4
Übersicht
Beschreibung
Gamma-Butyrolactone (GBL) is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone . In humans, GBL acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug .
Synthesis Analysis
Gamma-Butyrolactone is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst . Recent advances in the construction of gamma-butyrolactone have been reported, considering synthetic efficiency, feasibility, and green chemistry .Molecular Structure Analysis
The molecular formula of gamma-Butyrolactone is C4H6O2 . It is a five-membered lactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom .Chemical Reactions Analysis
Gamma-Butyrolactone is a precursor of gamma-hydroxybutyric acid (GHB). It blocks dopamine release by blocking impulse flow in dopaminergic neurons .Physical And Chemical Properties Analysis
Gamma-Butyrolactone has a molar mass of 86.090 g·mol−1. It has a density of 1.1286 g/mL at 15 °C, and 1.1296 g/mL at 20 °C. It has a melting point of −43.53 °C and a boiling point of 204 °C .Wissenschaftliche Forschungsanwendungen
1. Role in Antibiotic Production and Differentiation
GBL is notably involved in regulating antibiotic production and morphological differentiation in Streptomyces species. It functions as a small signaling molecule, with a molecular mechanism that has been recently elucidated. This finding highlights the importance of GBL in the regulation of specific antibiotic biosynthesis clusters (Takano, 2006).
2. Utility in Polymer Synthesis
Recent advances in polymer science have utilized GBL for the synthesis of poly(gamma-butyrolactone), a material ideal for tissue-engineering applications. The unique properties of this polymer, like its glass transition temperature, melting point, tensile strength, and bioresorbability, make it a significant material in the biomedical field (Moore, Adhikari, & Gunatillake, 2005).
3. Involvement in Catalytic Asymmetric Synthesis
GBL plays a role in the catalytic asymmetric synthesis of butenolides and butyrolactones. These compounds are central to many natural products and exhibit a range of biological activities, making them crucial for developing therapeutic agents. The enantioselective synthesis methods involving GBL have been a major focus in synthetic chemistry (Mao, Fañanás‐Mastral, & Feringa, 2017).
4. Role in Biosynthesis of Copolyesters
GBL is used in the biosynthesis of copolyesters, particularly in producing poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by certain bacteria. These polymers are known for their biodegradability and are used in various applications, including medical and environmental technologies (Doi, Segawa, & Kunioka, 1990).
5. Utility in Electrolytes for Energy Storage
GBL is an important solvent in the field of energy storage. It is used in nonaqueous electrolytes for high energy lithium batteries and capacitors. Its unique properties affect the mobility and ionic association of various salts, which is crucial for the performance of these energy storage devices (Ue, 1994).
6. Applications in Green Solvent Research
Research on GBL and related compounds focuses on their potential as alternative green solvents. This is due to their favorable environmental and toxicological profiles, making them candidates for replacing more hazardous solvents in various industrial applications (Aparicio & Alcalde, 2009).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4,4,5,5-tetradeuteriooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OC1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Butyrolactone-d4 | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


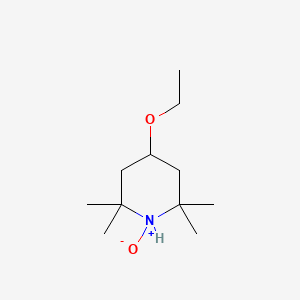
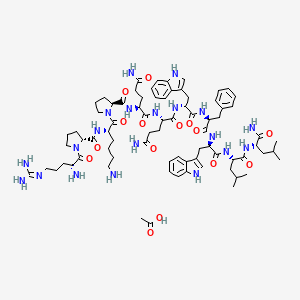

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
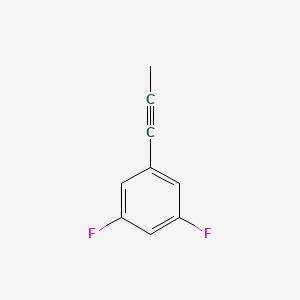
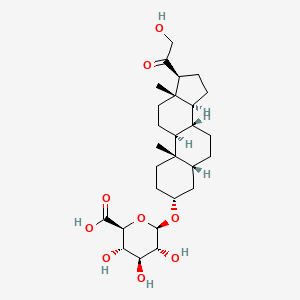
![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)
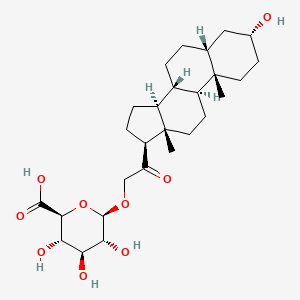
![6-Bromo-1,4-dihydro-7-fluoro-1-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586703.png)